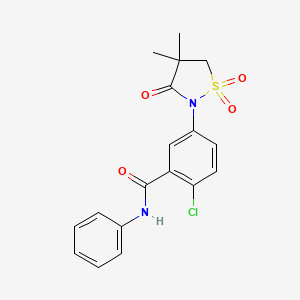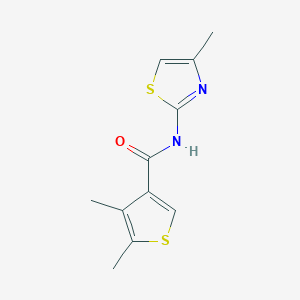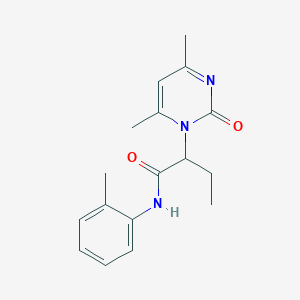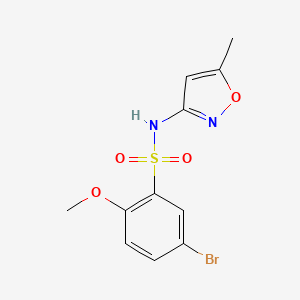![molecular formula C12H14FN3 B5168980 N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline](/img/structure/B5168980.png)
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline is not fully understood. However, studies have suggested that this compound may act as an inhibitor of specific enzymes involved in various biological processes, including cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. In vitro studies have shown that this compound may inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound may have potential therapeutic effects in animal models of cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize using specific methods. Another advantage is that this compound has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for the study of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline. One direction is to further investigate the mechanism of action of this compound to better understand its potential therapeutic effects. Another direction is to explore the potential applications of this compound in other fields, including agriculture and environmental science. Additionally, future studies could focus on the development of new synthesis methods for this compound to improve its yield and purity.
Synthesemethoden
The synthesis of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-fluoroaniline with formaldehyde and sodium bisulfite to form N-(3-fluoroanilino)methanesulfonamide. The second step involves the reaction of N-(3-fluoroanilino)methanesulfonamide with 3,5-dimethyl-1H-pyrazole to form this compound. The synthesis method is complex and requires specific conditions, including temperature, pressure, and time, to achieve high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, this compound has been studied for its potential use in the development of new materials, including polymers and dyes. In organic synthesis, this compound has been studied for its potential use as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-9-6-10(2)16(15-9)8-14-12-5-3-4-11(13)7-12/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSYBEYAOTZZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CNC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-fluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5168910.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-4-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5168918.png)



![4-[(2-ethoxyphenyl)amino]phenyl 2-furoate](/img/structure/B5168965.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B5168984.png)

![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5168993.png)


![3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5169007.png)

